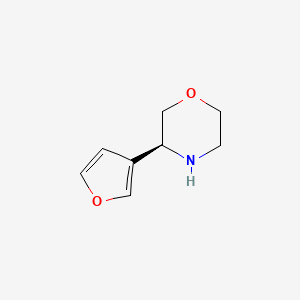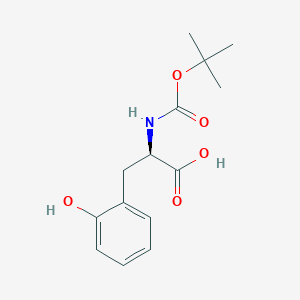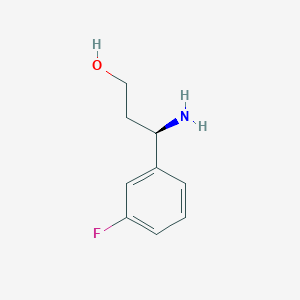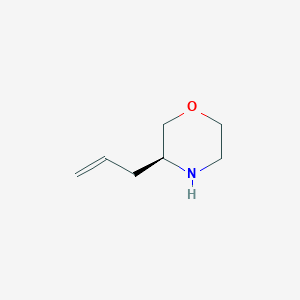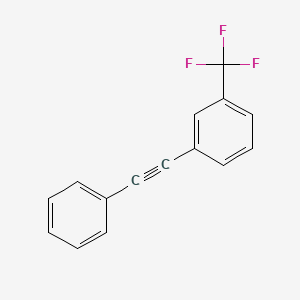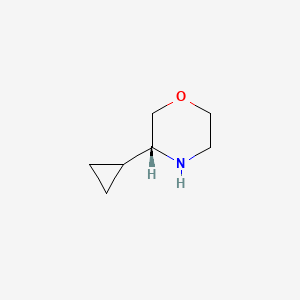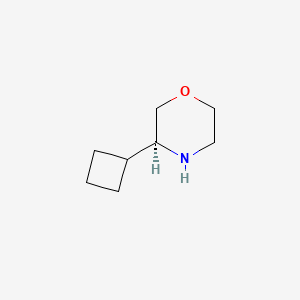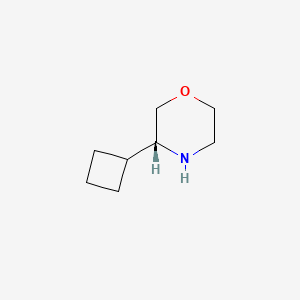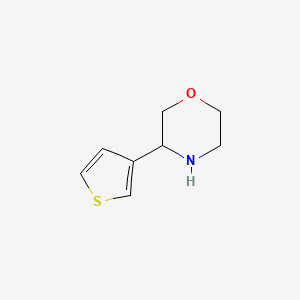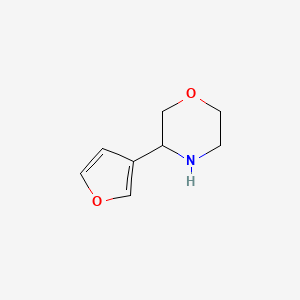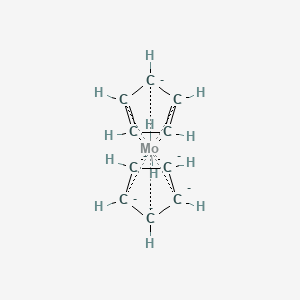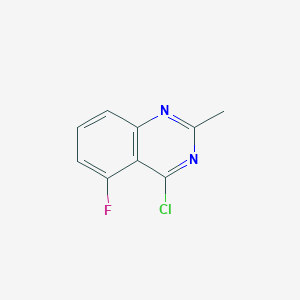
(R)-3-(Cyclopropylmethyl)morpholine
Übersicht
Beschreibung
®-3-(Cyclopropylmethyl)morpholine is a chiral morpholine derivative characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Cyclopropylmethyl)morpholine typically involves the reaction of morpholine with cyclopropylmethyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base to deprotonate morpholine, followed by the addition of cyclopropylmethyl bromide to form the desired product.
Industrial Production Methods: Industrial production of ®-3-(Cyclopropylmethyl)morpholine may involve continuous flow processes to enhance efficiency and yield. Catalytic systems and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: ®-3-(Cyclopropylmethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to form N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group, where halides or other nucleophiles replace the existing substituent.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Alkyl halides, nucleophiles
Major Products:
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted morpholine derivatives
Wissenschaftliche Forschungsanwendungen
®-3-(Cyclopropylmethyl)morpholine has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Medicine: It is investigated for its potential therapeutic effects, including its role as an analgesic, anti-inflammatory, and anticancer agent.
Industry: The compound is utilized in the development of novel materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of ®-3-(Cyclopropylmethyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylmethyl group enhances the compound’s binding affinity and selectivity towards these targets. The morpholine ring can modulate the pharmacokinetic properties, improving the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Morpholine: A simpler analog without the cyclopropylmethyl group, used in various industrial applications.
Cyclopropylmethylamine: Lacks the morpholine ring but contains the cyclopropylmethyl group, used in organic synthesis.
N-Cyclopropylmethylmorpholine: A structural isomer with different substitution patterns.
Uniqueness: ®-3-(Cyclopropylmethyl)morpholine is unique due to its chiral nature and the presence of both the morpholine ring and the cyclopropylmethyl group. This combination imparts distinct pharmacological properties and enhances its utility in medicinal chemistry.
Eigenschaften
IUPAC Name |
(3R)-3-(cyclopropylmethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7(1)5-8-6-10-4-3-9-8/h7-9H,1-6H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRUVUSSJRXOGM-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@@H]2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856269 | |
| Record name | (3R)-3-(Cyclopropylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1336031-72-1 | |
| Record name | (3R)-3-(Cyclopropylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


